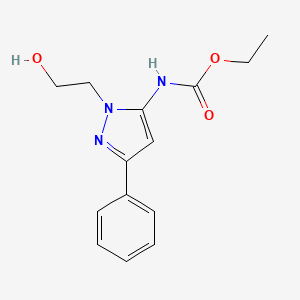

ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate

Description

Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of a hydroxyethyl group and a phenyl group attached to the pyrazole ring, along with an ethyl carbamate moiety, makes this compound unique and potentially useful in various scientific applications.

Properties

IUPAC Name |

ethyl N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-20-14(19)15-13-10-12(16-17(13)8-9-18)11-6-4-3-5-7-11/h3-7,10,18H,2,8-9H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEVBAMBDGXGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same basic reaction as in the laboratory synthesis but scaled up to accommodate larger quantities of reactants and products. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate moiety can be reduced to form an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Formation of an amine from the carbamate group.

Substitution: Introduction of various substituents onto the phenyl ring.

Scientific Research Applications

Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group can participate in hydrogen bonding, while the phenyl group can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: A simpler carbamate compound with known carcinogenic properties.

Methyl carbamate: Another carbamate with similar chemical properties but different biological activities.

Propyl carbamate: Similar in structure but with a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness

Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in simpler carbamates

Biological Activity

Ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethyl carbamate with a substituted phenyl hydrazine derivative. The resulting compound can be characterized using various spectroscopic techniques such as NMR and FTIR, which confirm the presence of functional groups characteristic of pyrazole derivatives.

2.1 Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar in structure to this compound displayed notable inhibition zones, suggesting potential as antimicrobial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Ethyl Carbamate Derivative | P. mirabilis | 20 |

2.2 Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. For example, studies have shown that certain pyrazole compounds can significantly reduce TNF-alpha levels in vitro .

3.1 Case Study: Anticancer Activity

In a notable study, this compound was tested for its anticancer properties against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as an anticancer agent .

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways related to inflammation and cancer progression. For instance, docking studies have suggested that these compounds may interact with tubulin polymerization sites, leading to cell cycle arrest in cancer cells .

4. Conclusion

This compound is a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, intermediates like ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can be reacted with arylboronic acids under deoxygenated DMF/water conditions with K₃PO₄ as a base. Post-reaction purification via silica gel chromatography is essential to isolate the product . Catalyst-free approaches using aqueous ethanol as a solvent may also yield derivatives, though reaction optimization (e.g., temperature, stoichiometry) is required to adapt this to the target compound .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the carbamate group (e.g., carbonyl at ~155–160 ppm in ¹³C NMR) and the hydroxyethyl moiety (broad singlet at ~4.8–5.2 ppm for -OH in ¹H NMR).

- IR Spectroscopy : A strong absorption band near 1700–1750 cm⁻¹ confirms the carbamate C=O stretch.

- HRMS : The molecular ion peak should match the exact mass (e.g., calculated for C₁₄H₁₇N₃O₃: 287.1266 g/mol). Cross-referencing with synthetic intermediates (e.g., ) helps validate structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cross-coupling steps during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ against alternatives like PdCl₂(dppf) to improve coupling efficiency.

- Solvent Effects : Replace DMF with toluene/ethanol mixtures to reduce side reactions.

- Temperature Control : Lowering the reaction temperature to 80°C (from 100°C) may minimize decomposition of heat-sensitive intermediates .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust reagent ratios dynamically.

Q. What strategies resolve contradictions in NMR data when characterizing pyrazole-carbamate derivatives?

- Methodological Answer :

- Dynamic Effects : Rotameric splitting in NMR signals (e.g., for the hydroxyethyl group) can be mitigated by recording spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .

- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between the pyrazole ring protons and the carbamate carbonyl can confirm regiochemistry .

- Comparative Analysis : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .

Q. How can researchers design experiments to evaluate the biological activity of this compound, given structural similarities to known bioactive pyrazoles?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model interactions with targets such as cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs (e.g., lamellarin O derivatives in ) as templates .

- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib). Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess therapeutic potential .

- SAR Studies : Synthesize derivatives with modifications to the phenyl or hydroxyethyl groups to identify critical pharmacophores .

Q. What purification techniques are most effective for removing by-products in carbamate-functionalized pyrazoles?

- Methodological Answer :

- Column Chromatography : Use gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate polar by-products like unreacted boronic acids.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the target compound and impurities .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, particularly for analytical samples .

Data Analysis & Optimization

Q. How should researchers analyze conflicting spectral data between theoretical predictions and experimental results?

- Methodological Answer :

- Error Source Identification : Check for residual solvents (e.g., DMF) causing signal shifts. Use deuterated solvents for NMR and ensure complete drying.

- Crystallography : If available, obtain single-crystal X-ray structures to unambiguously confirm connectivity. For example, used X-ray diffraction to resolve ambiguities in thiazole-pyrazole hybrids .

- Collaborative Validation : Share data with computational chemists to refine predictive models, especially for tautomeric or conformational equilibria .

Q. What experimental design principles ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer :

- Modular Approach : Synthesize and characterize intermediates (e.g., the hydroxyethyl-substituted pyrazole core) before proceeding to carbamate formation.

- Design of Experiments (DoE) : Apply factorial design to optimize variables like catalyst loading, reaction time, and temperature .

- Batch Records : Document detailed protocols, including inert atmosphere requirements (e.g., argon for Pd-catalyzed steps) and moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.